N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15313781
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO5 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H19NO5/c1-11-7-12(2)19-14(8-11)16(22)10-18(26-19)20(23)21-15-6-5-13(24-3)9-17(15)25-4/h5-10H,1-4H3,(H,21,23) |
| Standard InChI Key | PGMMOLSJKGMQAH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=C(C=C3)OC)OC)C |
Introduction
N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are characterized by their bicyclic structure, which includes a benzene ring fused to a pyran ring. This compound exhibits diverse biological activities and has been the subject of various studies for its potential therapeutic applications.
Synthesis
The synthesis of N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves several key steps. These steps often require careful control of reaction conditions to optimize yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.
Chemical Reactions
This compound can undergo several types of chemical reactions, including oxidation and reduction. Common reagents and conditions for these reactions include:
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Oxidation: Potassium permanganate or chromium trioxide can be used to form quinone derivatives.
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Reduction: Sodium borohydride or lithium aluminum hydride can convert the carbonyl group into hydroxyl groups.
Biological Activities and Potential Applications
N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has potential applications in scientific research due to its pharmacological properties. It may be explored for anti-inflammatory effects by inhibiting cyclooxygenase enzymes, leading to reduced production of prostaglandins. Other potential applications include:
| Application | Description |
|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes |
| Antimicrobial | Potential activity against microbial pathogens |
| Anticancer | Investigation into its effects on cancer cell lines |
Mechanism of Action
The mechanism of action for N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor for certain enzymes or receptors, modulating various biochemical pathways.
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